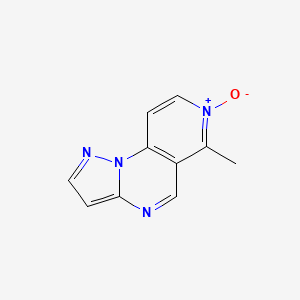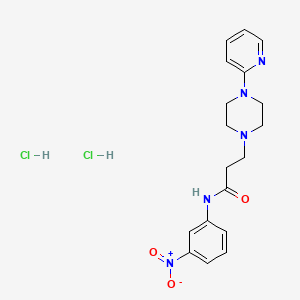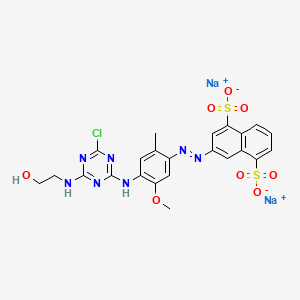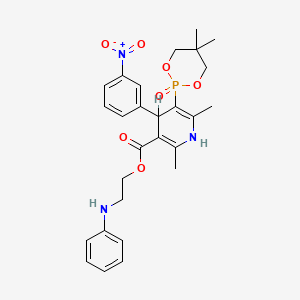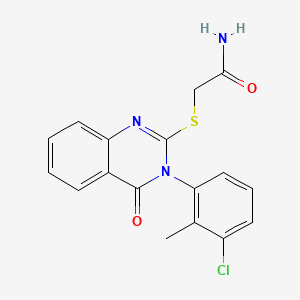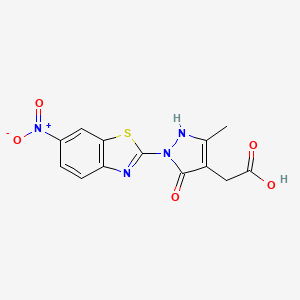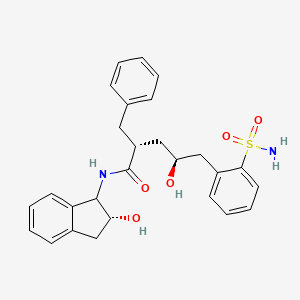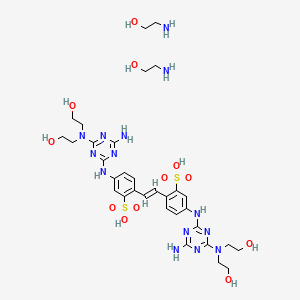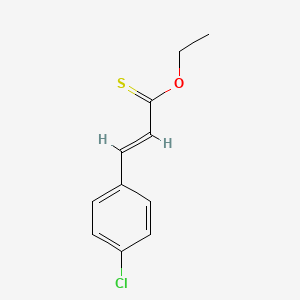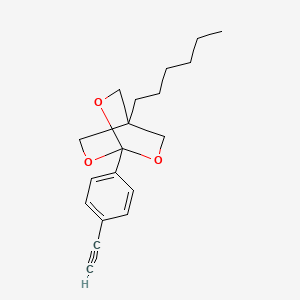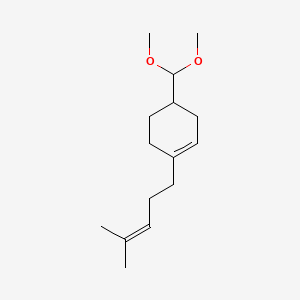
4-(Dimethoxymethyl)-1-(4-methylpent-3-enyl)cyclohexene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimethoxymethyl)-1-(4-methylpent-3-enyl)cyclohexene is an organic compound characterized by its unique structure, which includes a cyclohexene ring substituted with a dimethoxymethyl group and a 4-methylpent-3-enyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethoxymethyl)-1-(4-methylpent-3-enyl)cyclohexene typically involves multiple steps, starting from readily available precursors
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Dimethoxymethyl)-1-(4-methylpent-3-enyl)cyclohexene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated hydrocarbons.
Aplicaciones Científicas De Investigación
4-(Dimethoxymethyl)-1-(4-methylpent-3-enyl)cyclohexene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 4-(Dimethoxymethyl)-1-(4-methylpent-3-enyl)cyclohexene exerts its effects involves interactions with specific molecular targets and pathways. For instance, its reactivity with nucleophiles and electrophiles can lead to the formation of various intermediates and products, influencing its behavior in different chemical environments.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-3-pentenoic acid: This compound shares a similar alkenyl chain but differs in its functional groups and overall structure.
3-(4-Methylpent-3-enyl)thiophene: Another compound with a similar alkenyl chain but with a thiophene ring instead of a cyclohexene ring.
Propiedades
Número CAS |
51414-21-2 |
|---|---|
Fórmula molecular |
C15H26O2 |
Peso molecular |
238.37 g/mol |
Nombre IUPAC |
4-(dimethoxymethyl)-1-(4-methylpent-3-enyl)cyclohexene |
InChI |
InChI=1S/C15H26O2/c1-12(2)6-5-7-13-8-10-14(11-9-13)15(16-3)17-4/h6,8,14-15H,5,7,9-11H2,1-4H3 |
Clave InChI |
LBJUSIRUXGRPHM-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC1=CCC(CC1)C(OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



